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molecular formula C12H16O5 B8306265 Dimethyl 1,2,3,6-tetrahydro-4-acetyl-phthalate

Dimethyl 1,2,3,6-tetrahydro-4-acetyl-phthalate

Cat. No. B8306265
M. Wt: 240.25 g/mol
InChI Key: UIQHVGACOCZSQJ-UHFFFAOYSA-N
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Patent
US05138042

Procedure details

17 g of dimethyl 1,2,3,6-tetrahydro-4-acetyl-phthalate, prepared as described in Example 1, was refluxed in anhydrous ethanol with 14.6 g of tosylhydrazine. After removal of the solvent, 24 g of dimethyl 1,2,3,6-tetrahydro-4-(1-tosylhydrazono-ethyl)-phthalate (IV) crystallized from water: m.p. 162°-163° C. m/z 408 (M+.). This compound was dissolved in chloroform, and treated at 0° C. with 14 ml of catechol borane. Sodium acetate was added to the reaction mixture, which was then refluxed. After washing with water, the solvent was evaporated off and the residue was purified by chromatography on a column of silica gel giving 10 g of the title compound (yield 80%): m/z 226 (M+.); PMR (CDCl3): inter alia δ 1.6 (d, J=8 Hz, CH3 --CH=), 5.3 (q, J=8 Hz, CH3 --CH=).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH2:5][CH:6]([C:14]([O:16][CH3:17])=[O:15])[CH:7]([CH2:12][CH:13]=1)[C:8]([O:10][CH3:11])=[O:9])(=O)[CH3:2].S(NN)(C1C=CC(C)=CC=1)(=O)=O>C(O)C>[CH3:11][O:10][C:8]([CH:7]1[CH2:12][CH2:13][C:4](=[CH:1][CH3:2])[CH2:5][CH:6]1[C:14]([O:16][CH3:17])=[O:15])=[O:9]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(=O)C=1CC(C(C(=O)OC)CC1)C(=O)OC
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent, 24 g of dimethyl 1,2,3,6-tetrahydro-4-(1-tosylhydrazono-ethyl)-phthalate (IV)
CUSTOM
Type
CUSTOM
Details
crystallized from water
DISSOLUTION
Type
DISSOLUTION
Details
This compound was dissolved in chloroform
ADDITION
Type
ADDITION
Details
treated at 0° C. with 14 ml of catechol borane
ADDITION
Type
ADDITION
Details
Sodium acetate was added to the reaction mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C(CC(CC1)=CC)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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